molecular formula C11H15N7O B2388334 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde CAS No. 899974-58-4

4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde

Cat. No.: B2388334
CAS No.: 899974-58-4
M. Wt: 261.289
InChI Key: WYMXACUMZYLRQO-UHFFFAOYSA-N
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Description

4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C18H22N8O and a monoisotopic mass of 366.191657 Da . This derivative of triazolo[4,5-d]pyrimidine is a structurally significant scaffold in medicinal chemistry research. The triazolo[4,5-d]pyrimidine core is a fused heterobicyclic system known for its diverse biological activities and is recognized as a privileged structure in the design of kinase inhibitors . Specifically, related triazolo[4,5-d]pyrimidine compounds have been investigated as potent dual inhibitors of mTOR kinase and PI3 kinase, two critical targets in oncological signaling pathways . The piperazine carbaldehyde moiety incorporated into its structure provides a versatile handle for further synthetic modification, allowing researchers to develop novel analogs or conjugate the molecule to other entities for biochemical studies. This compound is intended for research applications only, including use as a reference standard, a synthetic intermediate in organic and medicinal chemistry, and a potential starting point for the development of new therapeutic agents targeting kinase-related diseases. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N7O/c1-2-18-11-9(14-15-18)10(12-7-13-11)17-5-3-16(8-19)4-6-17/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMXACUMZYLRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C=O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate triazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Studied for its anticancer properties and potential use in the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This can lead to apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of triazolopyrimidine-piperazine hybrids. Key structural analogs include:

Compound Name Substituents (Triazole/Piperazine) Molecular Weight (g/mol) Key Features Reference
BG14712 (Target Compound) 3-Ethyl triazole; Piperazine-1-carbaldehyde 261.28 Aldehyde group enables conjugation; moderate lipophilicity
Tert-butyl 4-(3-benzyl-triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate 3-Benzyl triazole; Piperazine-1-tert-butyl carboxylate 425.49 (calculated) Bulkier tert-butyl ester enhances stability; benzyl group increases aromaticity
7-[(3R)-3,4-Dimethylpiperazin-1-yl]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrazolopyrazine-pyrido-pyrimidinone core; chiral piperazine N/A Chiral centers and fused rings enhance target selectivity
4-{2-[(4-tert-Butylpiperazin-1-yl)methyl]-5-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}piperazine Morpholine and tert-butyl piperazine substituents N/A Dual substituents improve solubility and kinase inhibition

Key Observations :

  • Functional Group Influence : The carbaldehyde group in BG14712 contrasts with tert-butyl carboxylate () or methylpiperazine () moieties. The aldehyde’s electrophilicity allows for Schiff base formation or nucleophilic additions, enabling targeted drug delivery .
  • Conversely, morpholine or chiral piperazine substituents (–7) improve water solubility and stereoselective binding .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The ethyl group and carbaldehyde confer moderate logP values (~1.5–2.0), balancing membrane permeability and aqueous solubility. In contrast, tert-butyl derivatives () exhibit higher logP (~3.0), favoring CNS penetration but reducing solubility .
  • Target Selectivity: Piperazine-linked triazolopyrimidines (e.g., ) show selectivity for kinases and epigenetic regulators like EZH2/HDACs. The carbaldehyde in BG14712 may allow covalent binding to cysteine residues in target proteins, a mechanism absent in non-aldehyde analogs .

Stability and Derivatization Potential

  • Stability : The ethyl group likely enhances metabolic stability compared to smaller alkyl groups (e.g., methyl). However, the aldehyde’s susceptibility to oxidation or nucleophilic attack may necessitate prodrug strategies .
  • Derivatization: The aldehyde serves as a handle for forming hydrazones (e.g., with hydrazine derivatives in ) or imines, enabling conjugation to antibodies or nanoparticles for targeted therapies .

Biological Activity

4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde is a heterocyclic compound characterized by a triazolopyrimidine core linked to a piperazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde is C13_{13}H16_{16}N6_{6}O, with a molecular weight of approximately 286.31 g/mol. The structural complexity arises from the combination of the triazolo-pyrimidine and piperazine rings, which contribute to its unique reactivity and biological profile.

Anticancer Activity

Research indicates that compounds containing the triazolo-pyrimidine moiety often exhibit significant anticancer activity. For instance, derivatives of similar structures have shown efficacy against various cancer cell lines. A study on related piperazine derivatives demonstrated that they can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK2 by 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde suggests potential applications in cancer therapy due to its ability to induce cytotoxicity in cancer cells .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity. Compounds with structural similarities have been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. The presence of the piperazine ring enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .

Acaricidal Activity

Recent studies have explored the acaricidal potential of piperazine derivatives. For example, certain N-substituted piperazines have been identified as effective against spider mites, with some compounds demonstrating lower LC50 values compared to commercial acaricides . Although specific data on 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde's acaricidal activity is limited, its structural features suggest it could be a candidate for further investigation in pest control applications.

The biological effects of 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde are likely mediated through several mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : By targeting CDK2, the compound may disrupt cell cycle progression and promote apoptosis in cancer cells.
  • Interaction with DNA : The triazole ring may facilitate interactions with DNA or RNA, potentially leading to inhibition of nucleic acid synthesis.
  • Membrane Disruption : The lipophilic nature of the piperazine moiety could enhance membrane permeability, allowing for greater intracellular accumulation and activity against microbial targets.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of CDK2; cytotoxicity against cancer cells
AntimicrobialEffective against various bacterial strains
AcaricidalPotential candidate for spider mite control

Q & A

Basic Research Questions

Q. What are the optimal multi-step synthetic routes for synthesizing 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis involves coupling the triazolopyrimidine core with a piperazine-carbaldehyde moiety. Key steps include nucleophilic substitution and catalytic coupling reactions. For example, palladium on carbon or copper iodide catalysts are often used in triazolopyrimidine derivatization . Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are critical for stabilizing intermediates. Reaction parameters such as temperature (60–100°C), pH (neutral to mildly basic), and inert atmospheres (N₂/Ar) are essential to minimize side reactions and improve yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is indispensable for confirming the triazolopyrimidine-piperazine linkage and carbaldehyde functionality. Mass spectrometry (MS) with electrospray ionization (ESI) or MALDI-TOF provides molecular weight validation. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while X-ray crystallography resolves stereochemical ambiguities in crystalline forms .

Q. What initial biological screening approaches are recommended to evaluate the compound’s activity?

  • Methodological Answer : Begin with in vitro assays targeting enzymes like poly(ADP-ribose) polymerase (PARP) or polo-like kinase 1 (Plk1), given the structural similarity of triazolopyrimidines to known inhibitors . Use fluorescence-based enzymatic assays (e.g., NAD⁺ depletion for PARP) and cell viability assays (MTT or ATP-luciferase) in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀ determination) and selectivity profiling against related kinases are critical .

Advanced Research Questions

Q. How does the triazolopyrimidine core influence the compound’s interaction with biological targets such as PARP or Plk1 at the molecular level?

  • Methodological Answer : The planar triazolopyrimidine scaffold mimics purine bases, enabling competitive binding to ATP-binding pockets of kinases. Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) reveal hydrogen bonding with conserved residues (e.g., Lys48 in PARP1). Surface Plasmon Resonance (SPR) quantifies binding kinetics (kₐ, kₐ), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔG, ΔH) .

Q. What computational and experimental strategies can resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., cell line heterogeneity, assay buffer composition). Meta-analysis of dose-response data using hierarchical clustering or principal component analysis (PCA) isolates confounding factors. Orthogonal assays (e.g., thermal shift assays for target engagement) validate mechanism-of-action hypotheses .

Q. How can the compound’s structure be modified to enhance efficacy or reduce off-target toxicity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies focus on substituents at the triazole and piperazine positions. Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability or polar moieties (e.g., -OH, -COOH) to enhance solubility. Toxicity is mitigated via prodrug strategies (e.g., esterification of the carbaldehyde) or covalent warhead replacement .

Q. What advanced analytical approaches are used to study the compound’s stability under physiological conditions?

  • Methodological Answer : Simulate physiological pH (1.2–7.4) and temperature (37°C) in phosphate-buffered saline (PBS). Monitor degradation via LC-MS/MS and identify metabolites using high-resolution mass spectrometry (HRMS). Accelerated stability studies (40°C/75% RH) predict shelf life, while differential scanning calorimetry (DSC) assesses thermal decomposition pathways .

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